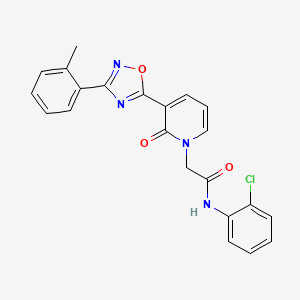
N-(2-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound with notable potential for biological activity due to its unique structural features. This compound integrates a chlorophenyl moiety, an oxadiazole ring, and a pyridine derivative, which collectively suggest diverse chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 420.8 g/mol. The presence of chlorine, nitrogen, and oxygen atoms is crucial for its biological behavior and interactions .
Biological Activities
Research indicates that compounds containing oxadiazole and pyridine derivatives often exhibit significant biological activities. The following sections detail specific biological activities associated with this compound:
Anticancer Activity
- Mechanism of Action : Compounds with oxadiazole rings have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against human cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) .
- Case Study : A study demonstrated that oxadiazole derivatives showed IC50 values ranging from 15.6 to 62.5 µg/mL against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
- Spectrum of Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Results from studies indicate that it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 7.8 to 62.5 µg/mL .
- Comparative Analysis : In comparative studies, the synthesized oxadiazole derivatives demonstrated higher antibacterial activity than known antibiotics like Oxytetracycline .
Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways:
- Enzyme Targets : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
Summary of Biological Activities
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-7-2-3-8-15(14)20-25-21(30-26-20)16-9-6-12-27(22(16)29)13-19(28)24-18-11-5-4-10-17(18)23/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNYDCQJXVRLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














